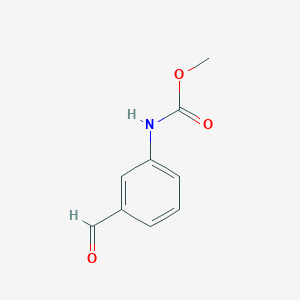

methyl N-(3-formylphenyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-(3-formylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)10-8-4-2-3-7(5-8)6-11/h2-6H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBMLBDYSHJCAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl N 3 Formylphenyl Carbamate and Its Analogues

Established Synthetic Pathways for Formylphenyl Carbamates

Traditional methods for synthesizing formylphenyl carbamates often rely on direct reactions with commercially available starting materials or the derivatization of already functionalized molecules.

Direct Carbamation Approaches, including Reactions with Chloroformates and Phosgene (B1210022) Equivalents

A primary and straightforward method for the synthesis of aryl carbamates is the reaction of an appropriate aminobenzaldehyde with a chloroformate. framochem.com In the case of methyl N-(3-formylphenyl)carbamate, this involves the reaction of 3-aminobenzaldehyde (B158843) with methyl chloroformate. framochem.commdpi.comrsc.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or potassium carbonate, to neutralize the hydrochloric acid byproduct. rsc.orgrsc.org

Phosgene and its safer, solid equivalents like triphosgene (B27547) are also employed in carbamate (B1207046) synthesis. researchgate.netgoogle.com The reaction can proceed by first reacting an alcohol with phosgene to form a chloroformate in situ, which then reacts with an amine. researchgate.net Alternatively, an amine can react with phosgene to generate an isocyanate, which is then treated with an alcohol. acs.org These methods, while effective, involve highly toxic reagents, necessitating stringent safety precautions. nih.gov

| Reagent | Description | Reference |

| Methyl Chloroformate | A common reagent for introducing a methoxycarbonyl group to an amine. framochem.com | framochem.com |

| Phosgene | A highly toxic gas used in the industrial synthesis of chloroformates and isocyanates. researchgate.net | researchgate.net |

| Triphosgene | A solid, safer-to-handle equivalent of phosgene. google.com | google.com |

Derivatization from Pre-functionalized Substituted Phenyl Precursors

An alternative to direct carbamation is the modification of a phenyl ring that already contains one of the desired functional groups. For instance, starting with a molecule containing a protected amino group and a precursor to the formyl group, such as a benzyl (B1604629) alcohol, allows for the aldehyde to be generated in a later step. A common example involves the oxidation of a substituted aminobenzyl alcohol to the corresponding aldehyde. rsc.org For example, N-Cbz-3-aminobenzyl alcohol can be oxidized to N-Cbz-3-aminobenzaldehyde using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC). rsc.org Subsequent deprotection of the amine and reaction with methyl chloroformate would yield the target molecule. Another approach involves the reduction of m-nitrobenzaldehyde to 3-aminobenzaldehyde, which can then be carbamoylated. chemicalbook.com

Advanced Synthetic Approaches to this compound

More recent synthetic strategies focus on improving selectivity, yield, and safety, often employing multi-step sequences with milder reagents.

Selective Reduction of Carboxylic Acid Derivatives to Aldehydes

The selective reduction of a carboxylic acid derivative, such as a nitrile or an ester, to an aldehyde in the presence of other functional groups is a valuable technique. While the direct reduction of a carbamate-protected nitrile to an aldehyde is a challenging transformation due to the reactivity of the nitrile group, various methods exist for the selective reduction of nitriles and esters in other contexts. rsc.orgrsc.org Reagents like diisobutylaluminium hydride (DIBAL-H) are known for their ability to partially reduce esters and nitriles to aldehydes at low temperatures. Applying this to a precursor like methyl N-(3-cyanophenyl)carbamate could potentially yield this compound. However, careful control of reaction conditions is crucial to prevent over-reduction to the corresponding alcohol. sci-hub.sebeilstein-journals.org

Formylation Reactions on Pre-existing Aryl Carbamate Scaffolds

Introducing the formyl group onto a pre-formed aryl carbamate scaffold is another advanced approach. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings. organic-chemistry.orgambeed.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic substrate. wikipedia.orgrsc.org For this to be successful with a substrate like methyl phenylcarbamate, the carbamate group must sufficiently activate the aromatic ring towards electrophilic substitution at the meta position. Other formylation methods include the Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid, and formylation via lithiation followed by quenching with a formylating agent like DMF. commonorganicchemistry.com

Optimization of Reaction Conditions and Methodological Enhancements for this compound Synthesis

Optimizing the synthesis of this compound involves fine-tuning reaction parameters to maximize yield and purity while minimizing side reactions. For direct carbamation, this includes the choice of solvent, base, and reaction temperature. For instance, using a non-nucleophilic base can prevent unwanted side reactions with the chloroformate.

In multi-step syntheses, the choice of protecting groups for the amine or aldehyde functionalities is critical. The protecting group must be stable under the conditions of subsequent reactions and easily removable at the desired stage.

Catalysis also plays a significant role in enhancing synthetic efficiency. For example, in copper-catalyzed cross-coupling reactions for the synthesis of aryl carbamates from aryl halides and potassium cyanate (B1221674), the choice of ligand and copper source can significantly impact the reaction outcome. researchgate.net While not directly applied to this compound in the provided context, such catalytic systems offer potential avenues for optimization and the development of novel synthetic routes.

| Synthetic Step | Key Optimization Parameters | Potential Enhancements |

| Direct Carbamation | Base selection, solvent, temperature | Use of hindered bases to minimize side reactions |

| Oxidation of Benzyl Alcohol | Oxidant choice, reaction time | Use of milder, more selective oxidizing agents |

| Formylation | Lewis acid, solvent, temperature | High-throughput screening of reaction conditions |

| Catalytic Methods | Catalyst, ligand, additives | Development of more active and selective catalysts |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. nih.gov While specific microwave-assisted protocols for this compound are not prominently documented, extensive research has been conducted on its analogue, methyl (2-formylphenyl)carbamate, particularly in the construction of 3,4-dihydroquinazolinone scaffolds.

These reactions typically involve the microwave-mediated condensation of methyl (2-formylphenyl)carbamate with an amine source, such as ammonium (B1175870) acetate (B1210297) or a primary amine, and a nucleophile. rsc.org The process often proceeds through a cascade reaction involving the formation of an imine, followed by an intramolecular cyclization. rsc.orgscispace.com The high temperatures and pressures achievable in a sealed microwave reactor facilitate these transformations efficiently. For example, the one-pot, three-component reaction of methyl (2-formylphenyl)carbamate, an amine, and a carbon nucleophile under microwave irradiation provides rapid access to structurally diverse 3,4-dihydroquinazolinones. rsc.org

Detailed findings from studies on methyl (2-formylphenyl)carbamate highlight the effectiveness of microwave irradiation in these complex cyclization reactions. The choice of solvent is crucial, with polar solvents like acetic acid often proving to be the most effective. rsc.org

| Reactants | Solvent | Microwave Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl (2-formylphenyl)carbamate, Nitromethane (B149229), NH4OAc | Acetic Acid (AcOH) | 130 °C, 10 min | 4-(Nitromethyl)-3,4-dihydroquinazolin-2(1H)-one | 81% |

| Methyl (2-formylphenyl)carbamate, Amine (2a), HCOOH | Acetic Acid (AcOH) | 100 °C, 10 min then 130 °C, 20 min | 3-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dihydroquinazolin-2(1H)-one | High Efficiency (LC/MS) |

| Methyl (2-formylphenyl)carbamate, Ethanolamine (B43304) (2d), HCOOH | Acetic Acid (AcOH) | 100 °C, 30 min then 100 °C, 40 min | 3-(2-Hydroxyethyl)-3,4-dihydro-2(1H)-quinazolinone | Not specified |

| Methyl (2-formylphenyl)carbamate, Diethyl malonate, NH4OAc | Acetic Acid (AcOH) | 130 °C, 10 min (x2) | Diethyl 2-(2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)malonate | 75% |

Catalyst Systems and Reagent Selection for Enhanced Yields and Selectivity

The selection of appropriate catalysts and reagents is paramount for achieving high yields and selectivity in the synthesis of this compound and its analogues. The synthesis of aryl carbamates can be approached in several ways, with catalyst choice depending on the starting materials.

From Aryl Amines: A primary route to this compound is the reaction of 3-aminobenzaldehyde with a methylating carbonyl source. While methyl chloroformate is a common reagent, greener alternatives like dimethyl carbonate (DMC) have gained traction. The lower reactivity of DMC necessitates the use of catalysts. A variety of catalyst systems have been developed for the methoxycarbonylation of anilines with DMC. These include:

Lead Compounds: Lead compounds such as Pb(OAc)₂ and Pb(OH)₂ have been shown to effectively catalyze the reaction between aniline (B41778) and DMC, affording high yields of methyl N-phenyl carbamate. bohrium.com

Zinc and Zirconium Catalysts: Supported zirconia catalysts and zinc derivatives like Zn(OAc)₂ are active in promoting carbamate synthesis. researchgate.net Zinc chloride (ZnCl₂) is also a versatile catalyst for preparing carbamates from carbamoyl (B1232498) chlorides and alcohols. nih.gov

Mixed Metal Oxides: Ternary or binary mixed metal oxides, such as Ce:Zr, Zn:Zr, and Zn/Al/Ce, serve as effective heterogeneous catalysts for the synthesis of aromatic carbamates from amines and dialkyl carbonates, with yields reported to be in the 60-99% range. google.comrsc.org

Organocatalysts: Non-metallic catalysts like triazabicyclodecene (TBD) have been successfully used for the synthesis of N-aryl carbamates from aromatic amines and cyclic carbonates under mild, metal-free conditions. scispace.comnih.gov

From Aryl Hydroxy Compounds: An alternative synthesis involves the reaction of 3-hydroxybenzaldehyde (B18108) with a carbamoylating agent. Zinc chloride has proven to be an effective catalyst for the synthesis of various formylphenyl carbamates from their corresponding hydroxybenzaldehydes and N,N-disubstituted carbamoyl chlorides, achieving high yields. nih.gov

The table below summarizes various catalytic systems applicable to the synthesis of aryl carbamates, which could be adapted for producing this compound.

| Reactants | Catalyst System | Conditions | Key Findings / Yield | Reference |

|---|---|---|---|---|

| Aniline, Dimethyl Carbonate (DMC) | Pb(OAc)₂·Pb(OH)₂ | 453 K, 1 hr | 92% yield of methyl N-phenyl carbamate | bohrium.com |

| Aromatic Amines, Dialkyl Carbonate | Binary/Ternary Mixed Metal Oxides (e.g., CeZnZr) | 100-220 °C, 1-15 hrs | Yields of 60-99% reported | google.com |

| Aniline, DMC | Zn/Al/Ce Mixed Oxide | Not specified | 78.2% yield of methyl N-phenyl carbamate | rsc.org |

| Aromatic Amines, Cyclic Carbonates | Triazabicyclodecene (TBD) | Ambient, metal-free | Good to excellent yields (up to 93%) | scispace.comnih.gov |

| Hydroxybenzaldehydes, Carbamoyl Chlorides | Zinc Chloride (ZnCl₂) | Toluene, Room Temp. | 81-88% yield for formylphenyl carbamates | nih.gov |

| Aniline, Methyl Formate (B1220265) | Not specified (catalytic system implied) | Milder than conventional CO/CH₃OH route | High yields via formanilide (B94145) intermediate | nih.gov |

Reactivity and Reaction Mechanisms of Methyl N 3 Formylphenyl Carbamate

Chemical Transformations Involving the Formyl Group

The aldehyde (formyl) group in methyl N-(3-formylphenyl)carbamate is a primary site of reactivity, readily undergoing transformations typical of aromatic aldehydes. These include condensation reactions to form new carbon-nitrogen bonds and nucleophilic additions that functionalize the carbonyl carbon.

Condensation Reactions, including Imine Formation

The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a cornerstone of its use in multicomponent reactions for the synthesis of complex heterocyclic structures. For instance, the reaction of methyl N-(2-formylphenyl)carbamate with various amines is a key step in the synthesis of 3,4-dihydroquinazolinones. mdpi.comdiva-portal.orgdiva-portal.org This imine formation is often the initial step in cascade reaction sequences. mdpi.comdiva-portal.org The general scheme for imine formation is depicted below:

Figure 1: General scheme for imine formation.

Figure 1: General scheme for imine formation.The resulting imine is often not isolated but is generated in situ to participate in subsequent intramolecular reactions. The nature of the amine component can be varied, allowing for the introduction of diverse substituents into the final product. diva-portal.org

Nucleophilic Additions and Other Aldehyde Functionalizations

Beyond imine formation, the formyl group is susceptible to a range of nucleophilic additions. These reactions allow for the introduction of various functional groups at the carbonyl carbon. For example, the formyl group can be reduced to a primary alcohol using appropriate reducing agents. It can also participate in reactions like the Wittig reaction to form alkenes or undergo addition of organometallic reagents to create secondary alcohols.

Another important transformation is the aza-Henry (or nitro-Mannich) reaction, where nitromethane (B149229) adds to an iminium ion generated in situ. mdpi.comscispace.com This reaction is a powerful tool for carbon-carbon bond formation, leading to β-nitroamine derivatives which are valuable synthetic intermediates. mdpi.com

Intramolecular Cyclization Reactions Directed by the Carbamate (B1207046) and Formyl Moieties

A significant feature of this compound's reactivity is its propensity to undergo intramolecular cyclization reactions. The proximity of the carbamate and formyl groups on the aromatic ring facilitates the formation of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Synthesis of Fused Heterocyclic Systems (e.g., 3,4-dihydroquinazolinones and related scaffolds)

Methyl N-(2-formylphenyl)carbamate and its derivatives are key precursors for the synthesis of 3,4-dihydroquinazolinones. mdpi.comdiva-portal.orgdiva-portal.orgscispace.com These compounds are of significant interest due to their broad spectrum of pharmacological activities. mdpi.comscispace.com The synthesis is often achieved through a one-pot, multicomponent reaction involving the carbamate, an amine, and a third component that acts as a nucleophile. mdpi.comscispace.com Microwave-assisted organic synthesis has been shown to be an efficient method for these transformations, often leading to higher yields and shorter reaction times compared to conventional heating. diva-portal.orgdiva-portal.orgscispace.com

The following table summarizes a selection of synthesized 3,4-dihydroquinazolinone derivatives starting from methyl N-(2-formylphenyl)carbamate or related precursors.

| Starting Material | Amine | Other Reagent(s) | Product | Yield (%) | Reference |

| Methyl (2-formylphenyl)carbamate | Ethanolamine (B43304) | Nitromethane, Acetic Acid | 3,4-Dihydro-3-(2-hydroxyethyl)-4-(nitromethyl)quinazolin-2(1H)-one | 56 | mdpi.com, diva-portal.org, scispace.com |

| Methyl (2-formylphenyl)carbamate | Various amines | Formic Acid | Substituted 3,4-dihydroquinazolinones | Moderate | diva-portal.org |

| o-formyl methylcarbamates | Primary amines | Activated carbon nucleophiles | Substituted 3,4-dihydroquinazolinones | Moderate to Excellent | rsc.org |

Mechanistic Pathways of Cascade Reactions, including Cyclic Iminium Ion Intermediates

The synthesis of 3,4-dihydroquinazolinones from methyl N-(2-formylphenyl)carbamate proceeds through a well-defined cascade reaction mechanism. mdpi.comrsc.org The key steps are:

Imine Formation: The reaction initiates with the condensation of the formyl group of the carbamate with a primary amine to form an imine intermediate. mdpi.comrsc.org

Intramolecular Cyclization: The nitrogen atom of the imine then attacks the electrophilic carbonyl carbon of the carbamate group in an intramolecular fashion. This is followed by the elimination of methanol (B129727) to generate a cyclic iminium ion intermediate. mdpi.comrsc.org

Nucleophilic Addition: The final step involves the addition of a nucleophile to the electrophilic C4 position of the cyclic iminium ion. mdpi.com In the case of the aza-Henry reaction, the nucleophile is the nitronate anion derived from nitromethane. mdpi.comscispace.com

This cascade process allows for the construction of complex molecular architectures in a single synthetic operation, highlighting the efficiency of this methodology. rsc.org

Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Applications of this compound

While the reactivity of the formyl and carbamate groups is central, the aromatic ring of this compound can also participate in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic utility of this compound.

Palladium-catalyzed reactions are particularly prominent in this context. For instance, palladium catalysts can facilitate the coupling of aryl halides or triflates with a variety of partners. While direct palladium-catalyzed reactions on the unsubstituted phenyl ring of this compound are less common, derivatives bearing a leaving group (e.g., a halide) on the aromatic ring would be excellent substrates for reactions like the Suzuki, Heck, or Buchwald-Hartwig amination reactions.

The following table provides examples of palladium-catalyzed reactions relevant to the synthesis of N-aryl carbamates and related structures.

| Reaction Type | Electrophile | Nucleophile/Reagent | Catalyst System | Product Type | Reference |

| N-Aryl Carbamate Synthesis | Aryl Chlorides/Triflates | Sodium Cyanate (B1221674), Alcohols | Palladium catalyst | N-Aryl Carbamates | organic-chemistry.org, nih.gov |

| C(sp³)–C(sp³) Coupling | (Chloromethyl)aryls | N,N-Dialkylaminomethyl-trifluoroborate salts | Palladium catalyst | Arylethylamines | frontierspecialtychemicals.com |

| Carboxylation | 2-Bromoanilines | CO₂, Isocyanides | Pd(OAc)₂/BuPdAd₂ | Quinazoline-1,4(1H,3H)-diones | mdpi.com |

Exploratory Reactivity of the N-H Carbamate Site and the Aromatic Ring System

The chemical behavior of this compound is characterized by the interplay between its three key functional components: the formyl group, the N-H carbamate linkage, and the aromatic ring. The electronic properties of the formyl and carbamate substituents significantly influence the reactivity of the phenyl ring, while the N-H site of the carbamate offers a point for nucleophilic attack and cyclization reactions.

The carbamate group (–NHCOOCH₃) is generally considered an activating, ortho- and para-directing group in electrophilic aromatic substitution, due to the lone pair of electrons on the nitrogen atom which can be donated to the aromatic ring. Conversely, the formyl group (–CHO) is a deactivating, meta-directing group because of its electron-withdrawing nature. In this compound, these groups are positioned meta to each other. This substitution pattern dictates that the positions ortho and para to the carbamate group (positions 2, 4, and 6) are activated, while the positions ortho and para to the formyl group (positions 2, 4, and 5) are deactivated. The net effect on electrophilic substitution is a complex interplay of these influences.

Research into the reactivity of this scaffold often utilizes the closely related isomer, methyl N-(2-formylphenyl)carbamate, where the proximity of the functional groups enables characteristic intramolecular reactions. These studies provide valuable insight into the intrinsic reactivity of the N-H carbamate and its interaction with the adjacent formyl group.

Intramolecular Cyclization Reactions

A prominent reaction pathway for aryl carbamates bearing a formyl group at the ortho position is intramolecular cyclization, typically following the formation of an imine. These cascade reactions highlight the reactivity of both the formyl group and the N-H carbamate site.

In a microwave-assisted, multicomponent protocol, methyl N-(2-formylphenyl)carbamate reacts with an amine (such as in the reaction with nitromethane and ammonium (B1175870) acetate) to form an intermediate imine. This is followed by a rapid intramolecular attack of the carbamate nitrogen onto the imine carbon, leading to the formation of a cyclic iminium ion. This intermediate can then be trapped by a nucleophile, such as the anion of nitromethane, in an aza-Henry reaction to yield substituted 3,4-dihydroquinazolinones. rsc.org The reaction proceeds efficiently in polar solvents like acetic acid. rsc.org

A similar cascade reaction occurs when methyl (2-formylphenyl)carbamate is treated with ethanolamine and nitromethane in acetic acid under microwave irradiation. mdpi.com The process involves the initial formation of an imine from the aldehyde and ethanolamine, followed by intramolecular cyclization involving the carbamate. The resulting cyclic iminium ion is then attacked by nitromethane to produce the final 3,4-dihydroquinazolinone product. mdpi.com

These reactions demonstrate that the N-H of the carbamate, after initial imine formation, can act as an intramolecular nucleophile, facilitating the construction of heterocyclic systems.

Table 1: Synthesis of 3,4-Dihydroquinazolinone Derivatives via Intramolecular Cyclization

| Starting Material | Reagents | Product | Yield | Reference |

| Methyl N-(2-formylphenyl)carbamate | Nitromethane, NH₄OAc, AcOH | 4-(Nitromethyl)-3,4-dihydroquinazolin-2(1H)-one | 88% | rsc.org |

| Methyl N-(2-formylphenyl)carbamate | Ethanolamine, Nitromethane, AcOH | 3,4-Dihydro-3-(2-hydroxyethyl)-4-(nitromethyl)quinazolin-2(1H)-one | 56% | mdpi.com |

| Methyl N-(2-formylphenyl)carbamate | Various amines, Formic acid | Substituted 3,4-dihydroquinazolinones | - | diva-portal.org |

Reactivity of the Aromatic Ring: Directed C-H Functionalization

The carbamate group can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating functionalization at the ortho position. magtech.com.cn While specific studies on this compound are limited, research on related N-aryl carbamates provides a strong precedent for this type of reactivity.

For instance, palladium catalysis can be used for the selective ortho-bromination and iodination of O-aryl carbamates using N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), respectively. acs.org The reaction proceeds through a cyclometalated palladium complex. acs.org Similarly, palladium-catalyzed ortho C-H arylation of aniline (B41778) carbamates has been achieved using diazonium salts under mild conditions. nih.gov In these cases, the carbamate group directs the metal catalyst to the adjacent C-H bond, enabling the formation of a new carbon-carbon or carbon-halogen bond.

For this compound, the carbamate group would direct functionalization to the C2 and C4 positions. The presence of the meta-directing formyl group would likely disfavor reaction at the C4 and C2 positions, but the strong directing ability of the carbamate in metal-catalyzed reactions often overcomes such deactivation. Studies on aniline carbamates have shown that meta-substituted substrates with electron-donating groups are effective, suggesting that the carbamate's directing effect is dominant. nih.gov

Table 2: Representative Directed C-H Functionalization of Aryl Carbamates

| Substrate Type | Reagents | Product Type | Catalyst System | Reference |

| O-Aryl Carbamate | N-Bromosuccinimide (NBS) | ortho-Bromo-O-aryl carbamate | Pd(OAc)₂ | acs.org |

| O-Aryl Carbamate | N-Iodosuccinimide (NIS) | ortho-Iodo-O-aryl carbamate | Pd(OAc)₂ | acs.org |

| Aniline Carbamate | Aryl Diazonium Salt | ortho-Aryl-aniline carbamate | Pd(OAc)₂ | nih.gov |

Derivatives and Structural Analogues in Advanced Organic Synthesis

Design and Synthesis of Substituted Methyl N-(formylphenyl)carbamate Analogues

Positional Isomers of the Formyl Group (ortho, meta, para) and their Synthetic Divergence

The placement of the formyl group on the phenyl ring significantly impacts the electronic and steric characteristics of methyl N-(formylphenyl)carbamate, leading to distinct reactivity among its ortho, meta, and para isomers.

The meta isomer, methyl N-(3-formylphenyl)carbamate, is a key intermediate for synthesizing complex molecules, such as novel indole (B1671886) derivatives. acs.org The strategic positioning of its formyl and carbamate (B1207046) groups enables directed chemical transformations.

The ortho isomer, methyl N-(2-formylphenyl)carbamate, is instrumental in synthesizing heterocyclic systems like 3,4-dihydroquinazolinones. diva-portal.orgrsc.orgdiva-portal.org The proximity of the formyl and carbamate groups facilitates intramolecular reactions. For instance, it can be used in one-pot, three-component reactions to produce various substituted 3,4-dihydroquinazolinones. rsc.orgdiva-portal.org

The para isomer, methyl N-(4-formylphenyl)carbamate, is also a valuable synthetic intermediate. It has been used to create a variety of compounds, including hydrazone derivatives with potential antimicrobial properties. researchgate.net The synthesis of these isomers often begins with the corresponding nitrobenzaldehydes, which are reduced to aminobenzaldehydes and then treated with methyl chloroformate.

| Isomer | IUPAC Name | Key Synthetic Applications |

| ortho | methyl N-(2-formylphenyl)carbamate | Synthesis of 3,4-dihydroquinazolinones diva-portal.orgrsc.orgdiva-portal.org |

| meta | This compound | Precursor for novel indole derivatives acs.org |

| para | methyl N-(4-formylphenyl)carbamate | Synthesis of hydrazone derivatives researchgate.net |

Alterations in the Carbamate Alkyl or Aryl Substituents

Substituting the methyl group on the carbamate with other alkyl or aryl groups offers another way to create structural diversity, affecting the compound's solubility, stability, and reactivity. These changes are typically made by reacting the corresponding aminobenzaldehyde with different chloroformate esters. For example, ethyl chloroformate can be used to produce ethyl N-(formylphenyl)carbamate. nih.gov

Research on FAAH inhibitors has shown that meta-substituted N-cyclohexylcarbamates are among the most potent, highlighting the significance of the carbamate substituent. core.ac.uk The electronic properties of the N-aryl ring also play a role, with electron-donating groups increasing the rotational barrier of the C–N bond and electron-withdrawing groups decreasing it. researchgate.net

| Substituent Type | Example | Impact |

| Alkyl | Cyclohexyl | Can enhance biological activity, as seen in FAAH inhibitors core.ac.uk |

| Aryl | Phenyl | Influences electronic properties and rotational barriers researchgate.net |

Introduction of Additional Functional Groups on the Phenyl Ring

Adding functional groups to the phenyl ring of methyl N-(formylphenyl)carbamate greatly expands its synthetic utility. These groups can be introduced before or after the carbamate is formed and can direct subsequent reactions. For example, a hydroxyl group can lead to the formation of benzoxazines, while halogens can serve as handles for cross-coupling reactions.

The electronic nature of these substituents is also crucial. Electron-donating groups can activate the ring for electrophilic substitution, while electron-withdrawing groups can direct nucleophilic aromatic substitution. diva-portal.org For example, methyl (4-chloro-2-formylphenyl)carbamate has been synthesized and used in the preparation of substituted 3,4-dihydroquinazolinones. rsc.org

This compound as a Versatile Synthetic Intermediate

With its bifunctional nature, this compound is a valuable intermediate in organic synthesis. It has both an electrophilic aldehyde and a nucleophilic carbamate, allowing for a wide range of chemical transformations.

Precursor for Complex Molecular Architectures

The strategic placement of the formyl and carbamate groups makes this compound an ideal precursor for complex molecules. It is a key component in multi-step syntheses, such as the creation of substituted indoles. acs.org The formyl group can undergo reactions like Wittig olefination to form a double bond, which can then be used to construct the indole ring.

Application in Building Block Synthesis for Diverse Organic Scaffolds

This compound is a foundational building block for a variety of organic scaffolds. nih.gov The aldehyde group can be used in reductive aminations, aldol (B89426) condensations, and the formation of imines and oximes. The carbamate group, while stable, can be hydrolyzed to an amine, which can then undergo further reactions. This dual reactivity makes it a key component in the construction of diverse heterocyclic systems. For example, tert-butyl (3-formylphenyl)carbamate has been used in multicomponent reactions to create complex molecular structures. rug.nl

| Reaction Type | Functional Group Involved | Potential Products |

| Multicomponent Reactions | Aldehyde and Carbamate | Diverse heterocyclic scaffolds nih.govrug.nl |

| Wittig Olefination | Aldehyde | Alkenes, precursors to indoles acs.org |

| Reductive Amination | Aldehyde | Secondary and tertiary amines |

| Aldol Condensation | Aldehyde | α,β-Unsaturated aldehydes/ketones |

| Carbamate Hydrolysis | Carbamate | Anilines |

Structure-Reactivity Relationships in the Context of Synthetic Applications of Formylphenyl Carbamate Derivatives

The formyl group (-CHO) is a well-established electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance stabilization of the conjugate base. This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com Conversely, it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

The interplay of these electronic effects governs the structure-reactivity relationships of formylphenyl carbamate derivatives.

Positional Isomerism and its Influence on Reactivity

Ortho-Isomers (e.g., methyl N-(2-formylphenyl)carbamate): In the ortho isomer, the proximity of the electron-donating carbamate group to the electron-withdrawing formyl group leads to a more pronounced electronic interaction. The nitrogen lone pair can directly donate into the ring, partially mitigating the deactivating effect of the formyl group. However, steric hindrance between the two bulky groups can influence the approach of nucleophiles to the formyl carbon.

Meta-Isomers (e.g., this compound): For the meta isomer, the directing effects of the two groups are in concert for electrophilic aromatic substitution, both favoring reaction at the 5-position. In terms of nucleophilic addition to the formyl group, the carbamate at the meta position exerts a moderate electron-withdrawing effect through induction, which can slightly enhance the electrophilicity of the formyl carbon compared to unsubstituted benzaldehyde.

Para-Isomers (e.g., methyl N-(4-formylphenyl)carbamate): In the para isomer, direct resonance interaction between the nitrogen of the carbamate and the formyl group is possible. The electron-donating resonance effect of the carbamate can decrease the electrophilicity of the formyl carbon, potentially slowing down nucleophilic addition reactions compared to the meta isomer.

The following table summarizes the expected relative reactivity of the formyl group in positional isomers of formylphenyl carbamate towards nucleophilic addition.

| Isomer | Relative Position | Dominant Electronic Effect of Carbamate on Formyl Group | Expected Reactivity of Formyl Group (Nucleophilic Addition) |

| ortho-formylphenyl carbamate | 1,2 | Resonance donation and steric hindrance | Moderate |

| meta-formylphenyl carbamate | 1,3 | Inductive withdrawal | High |

| para-formylphenyl carbamate | 1,4 | Resonance donation | Low |

Influence of N-Substituents on the Carbamate Moiety

The nature of the substituent on the carbamate nitrogen (the 'R' group in -NHCOOR') plays a crucial role in modulating the electronic properties of the carbamate group and, by extension, the reactivity of the entire molecule.

Electron-Donating N-Substituents: Alkyl groups, for instance, are electron-donating and increase the electron density on the nitrogen atom. This enhances the nitrogen's ability to donate its lone pair into the aromatic ring through resonance, making the carbamate a stronger activating group (or a weaker deactivating group). This, in turn, would decrease the electrophilicity of a para-formyl group.

Electron-Withdrawing N-Substituents: Conversely, electron-withdrawing groups attached to the nitrogen, such as an aryl or a second carbonyl group, would decrease the electron-donating character of the nitrogen. This would make the carbamate group less electron-donating (or more electron-withdrawing), thereby increasing the electrophilicity of a para-formyl group.

The following table illustrates the predicted effect of N-substituents on the reactivity of the formyl group in para-formylphenyl carbamate derivatives in nucleophilic addition reactions.

| N-Substituent on Carbamate | Electronic Nature | Effect on Carbamate's Electron Donation | Predicted Reactivity of para-Formyl Group (Nucleophilic Addition) |

| -CH₃ (Methyl) | Electron-donating | Increases | Lower |

| -C₆H₅ (Phenyl) | Electron-withdrawing | Decreases | Higher |

| -COCH₃ (Acetyl) | Strongly electron-withdrawing | Significantly decreases | Highest |

These structure-reactivity relationships are fundamental in designing synthetic strategies that utilize formylphenyl carbamate derivatives. For example, in condensation reactions, the enhanced electrophilicity of the formyl group in the meta-isomer can lead to higher yields and faster reaction rates. researchgate.net Conversely, for reactions where a less reactive aldehyde is required, the para-isomer with an electron-donating N-substituent might be the substrate of choice. The understanding of these principles allows for the fine-tuning of reactivity to achieve the desired synthetic outcomes in the construction of complex organic molecules.

Computational and Theoretical Investigations

Quantum Chemical Studies Utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Electronic Structure Analysis, including HOMO-LUMO Energy Gaps and Molecular Orbitals

Density Functional Theory (DFT) calculations are a cornerstone in understanding the electronic behavior of molecules like methyl N-(3-formylphenyl)carbamate. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govelsevierpure.com A smaller gap generally suggests higher reactivity. nih.gov

For a related compound, methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido] methyl}-3-(2-methoxyphenyl)prop-2-enoate, DFT calculations have been employed to determine its optimized geometry and vibrational wavenumbers. researchgate.net The HOMO and LUMO energies are instrumental in calculating various quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which collectively provide a detailed picture of the molecule's reactivity. sciensage.info

In a study on tris(N-furfuryl-N-(2-phenylethyl) dithiocarbamato-S,S′) arsenic(III), the HOMO-LUMO energies were calculated to be -6.2056 eV and -1.2901 eV, respectively, using the B3LYP/LANL2DZ basis set. ymerdigital.com This information is vital for understanding the charge transfer that can occur within the molecule. ymerdigital.com The visualization of HOMO and LUMO orbitals can provide intuitive insights into the molecule's electronic properties. For instance, in propiolamide, the HOMO is a p-orbital with a lone pair on the nitrogen atom, indicating its nucleophilic character, while the LUMO is a π* orbital on the C=O bond, highlighting its electrophilic nature. batistalab.com

Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to study the electronic excited states of molecules. mdpi.com It allows for the calculation of properties like absorption wavelengths, excitation energies, and oscillator strengths. core.ac.uk For instance, TD-DFT calculations on certain molecules have predicted electronic transitions in the visible region. core.ac.uk The analysis of frontier molecular orbitals through TD-DFT helps in understanding the nature of electronic transitions. science.gov

Table 1: Key Electronic Properties from DFT Calculations

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. nih.gov | Indicates chemical reactivity, stability, and optical properties. nih.govelsevierpure.com |

This table is for illustrative purposes; specific values for this compound require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. nih.govresearchgate.net

For related molecules, MEP analysis has been crucial in identifying reactive sites. sciensage.info For example, in a study of benzimidazole (B57391) fungicide benomyl, the MEP map helped to identify the active sites for biological interactions. nih.gov In another study on N-trans-cinnamylidene-m-toluidine, the MEP surface was calculated at the B3LYP/cc-pVTZ level to understand its interactions with biological molecules. researchgate.net The negative potential sites are generally located on electronegative atoms like oxygen and nitrogen, while positive potential sites are found around hydrogen atoms. ymerdigital.comresearchgate.net This information is critical for understanding hydrogen bonding and other non-covalent interactions. researchgate.net

The MEP is calculated on the optimized geometry of the molecule, often using DFT methods like B3LYP with a suitable basis set. sciensage.inforesearchgate.net The resulting map provides a clear and intuitive picture of the molecule's charge distribution and its potential interaction sites, which is fundamental for drug design and understanding chemical reactivity. sciensage.infonih.gov

Natural Bond Orbital (NBO) Analysis and Elucidation of Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of bonding and electron delocalization within a molecule. uni-muenchen.de It transforms the complex wave function from a quantum chemical calculation into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.dewisc.edu

A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). wisc.edu These interactions represent the delocalization of electron density from an occupied Lewis-type NBO (donor) to an unoccupied non-Lewis NBO (acceptor), typically an antibonding orbital. wisc.eduresearchgate.net The magnitude of E(2) is proportional to the strength of the interaction and provides insight into the stability arising from charge delocalization. wisc.edu For example, in methylamine, the interaction between the nitrogen lone pair and the antibonding orbitals of the adjacent C-H bonds is a significant stabilizing factor. wisc.edu

NBO analysis can also provide information about the hybridization of atomic orbitals and the polarity of bonds. uni-muenchen.de For instance, the composition of a sigma bond can be described in terms of the contributing hybrid orbitals from each atom, revealing its covalent and ionic character. uni-muenchen.de The analysis also identifies the occupancy of different orbitals, with deviations from the ideal integer values (2 for a bond, 2 for a lone pair) indicating the extent of electron delocalization. wisc.edu In a study of a sulfonamide derivative, NBO analysis was used to understand intramolecular hydrogen bonding. researchgate.net

Table 2: Illustrative NBO Analysis Data

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| σ(C-C) | σ(C-C) | Value |

| LP(O) | σ(C-N) | Value |

| LP(N) | π*(C=O) | Value |

This table illustrates the type of data obtained from an NBO analysis. Specific values for this compound would require a dedicated computational study.

Spectroscopic Property Predictions via Computational Methods

Vibrational (FT-IR, FT-Raman) Spectroscopic Assignments and Analysis

Computational methods, particularly DFT, are widely used to predict and interpret the vibrational spectra (FT-IR and FT-Raman) of molecules. science.govcanterbury.ac.nz These calculations provide theoretical vibrational frequencies and intensities that can be compared with experimental data, aiding in the assignment of specific vibrational modes to the observed spectral bands. core.ac.ukcanterbury.ac.nz

The process typically involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at the same level of theory. core.ac.uk It is a common practice to scale the calculated frequencies by a factor to account for the neglect of anharmonicity and the use of a finite basis set, which often leads to an overestimation of the vibrational modes. core.ac.uk

For related compounds, DFT calculations have been successfully used to assign vibrational modes. For instance, in aromatic compounds, C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. core.ac.uk The carbonyl (C=O) stretching vibration of a carbamate (B1207046) group is expected in the range of 1690–1730 cm⁻¹, while the formyl C=O stretch appears around 1700–1720 cm⁻¹. The N-H stretching of amides is often observed below 3400 cm⁻¹, indicative of hydrogen bonding. researchgate.net

FT-Raman spectroscopy provides complementary information to FT-IR. spectroscopyonline.commdpi.com Computational methods can also predict Raman activities, which helps in the interpretation of the experimental Raman spectrum. vliz.be The combination of experimental and theoretical vibrational spectroscopy offers a powerful approach for detailed structural characterization. nih.govijeab.com

Table 3: Typical Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=O (carbamate) | Stretching | 1690-1730 |

| C=O (formyl) | Stretching | 1700-1720 |

| C-N | Stretching | 1200-1350 |

| C-O | Stretching | 1000-1300 |

This table provides general ranges. Precise values for the title compound would be determined from its specific experimental and computational spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Corroboration

Computational methods are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing a valuable tool for structure elucidation and verification. arxiv.orgnih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. core.ac.uk

The predicted chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure. acs.org For example, in a study of a novel curcumin (B1669340) ester, DFT calculations at the B3LYP/6-31G(d,p) level were used to predict ¹H and ¹³C NMR spectra. science.gov Machine learning models are also emerging as powerful tools for accurate NMR shift prediction, sometimes achieving mean absolute errors as low as 0.165 ppm for ¹H and 2.05 ppm for ¹³C shifts. arxiv.org

For this compound, one would expect characteristic signals in the ¹H NMR spectrum for the aromatic protons, the N-H proton, and the methyl protons. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl carbon. Computational predictions can help in the precise assignment of these signals, especially in complex spectra where signals may overlap.

Table 4: Predicted vs. Experimental Chemical Shifts (Illustrative)

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| ¹H (N-H) | Value | Value |

| ¹H (Aromatic) | Value | Value |

| ¹H (Methyl) | Value | Value |

| ¹³C (C=O, carbamate) | Value | Value |

| ¹³C (C=O, formyl) | Value | Value |

| ¹³C (Aromatic) | Value | Value |

| ¹³C (Methyl) | Value | Value |

This table is for illustrative purposes. Specific values for this compound would require dedicated computational and experimental studies.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions. For reactions involving this compound, theoretical modeling helps to elucidate complex mechanisms, predict reactivity, and understand the roles of various factors like solvents and catalysts. By employing methods such as Density Functional Theory (DFT), chemists can map out the entire energy landscape of a reaction, identifying the most likely pathways from reactants to products. acs.orgnih.gov

Transition State Characterization and Reaction Energy Profiles

The elucidation of a reaction mechanism hinges on identifying and characterizing its transition states (TS)—the highest energy points along the reaction coordinate. wikipedia.org Transition state theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions by assuming a quasi-equilibrium between reactants and the activated transition state complex. wikipedia.org Computational methods, particularly DFT, are instrumental in locating these fleeting structures and calculating their energies. researchgate.net

For reactions involving formyl-substituted carbamates, such as cyclization or condensation reactions, the mechanism often proceeds through multiple steps involving intermediates and transition states. nih.gov A typical reaction energy profile maps the change in Gibbs free energy (ΔG) as the reaction progresses. youtube.com The peaks on this profile correspond to transition states, and the valleys represent stable intermediates. The height of the energy barrier from the reactants to the transition state, known as the activation free energy (ΔG‡), determines the reaction rate. youtube.combris.ac.uk

For instance, in a hypothetical reaction of this compound, computational analysis can distinguish between different potential pathways, such as a stepwise or a concerted mechanism. acs.org By calculating the activation energies for each step, the rate-determining step (the one with the highest energy barrier) can be identified. nih.gov These calculations provide a quantitative understanding that complements experimental observations. researchgate.net

This table presents a hypothetical reaction energy profile for a reaction involving this compound, illustrating the relative free energies of reactants, transition states, intermediates, and products as determined by computational modeling.

Analysis of Solvent Effects on Reaction Pathways

The choice of solvent can dramatically influence reaction rates, selectivity, and even the mechanism itself. numberanalytics.com Computational models are crucial for dissecting these solvent effects, which can be broadly categorized into non-specific (bulk) and specific (explicit) interactions. acs.orgucsb.edu

Explicit solvent models, where individual solvent molecules are included in the calculation, are necessary to understand specific interactions like hydrogen bonding. acs.orgnih.gov In reactions with this compound, protic solvents could form hydrogen bonds with the formyl or carbamate groups, altering their reactivity and influencing the reaction pathway. acs.org For example, molecular dynamics simulations can reveal how solvent molecules arrange around the solute and participate in the reaction. researchgate.net Combining explicit and implicit models often provides the most accurate picture of solvation effects in organic reactions. nih.gov

Conformational Analysis and Molecular Stability Studies

The three-dimensional shape (conformation) of a molecule is critical to its reactivity and physical properties. This compound, like other carbamates, exhibits interesting conformational features, primarily related to rotation around the C-N bond of the carbamate group. unirioja.es

The carbamate linkage has partial double bond character due to resonance, which restricts free rotation and can lead to the existence of syn and anti conformers (also referred to as cis and trans isomers). nih.govacs.org These conformers can have different stabilities and may interconvert, with the rotational energy barrier being a key parameter. nih.govacs.org Computational methods, often combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are used to determine the preferred conformations and the energy barriers between them. unirioja.esnih.govacs.org

The stability of the carbamate group itself is a product of resonance stabilization, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. nih.govacs.org This electronic effect makes the carbamate functional group relatively stable. nih.gov Furthermore, the orientation of the formyl group relative to the carbamate on the phenyl ring introduces additional conformational possibilities. DFT calculations can map the potential energy surface by systematically rotating key dihedral angles to identify the lowest energy (most stable) conformers. acs.orgacs.org These studies provide insight into how the molecule's shape influences its interactions and reactivity.

This table shows a hypothetical conformational analysis for the carbamate group in this compound, detailing the relative stability and population of the major conformers at equilibrium.

Future Research Directions and Emerging Prospects

Development of Sustainable and Atom-Economical Synthetic Methodologies for Methyl N-(3-formylphenyl)carbamate

The chemical industry is increasingly shifting towards greener and more sustainable practices, driven by the need to minimize waste, reduce energy consumption, and avoid hazardous substances. jddhs.comjddhs.com Traditional routes to carbamates often rely on toxic reagents like phosgene (B1210022) and its derivatives. google.com Future research will prioritize the development of environmentally benign synthetic pathways to this compound.

Key areas of investigation include:

Phosgene-Free Carbonylation: A primary goal is the complete avoidance of phosgene. Research into alternative carbonylating agents is crucial. For instance, studies on the synthesis of related carbamates have shown success using methyl formate (B1220265) as a green and efficient reagent. nih.govsemanticscholar.org Another promising avenue is the use of urea (B33335) as a stable and safe source of the carbonyl group.

Catalytic Systems: The development of novel catalysts is central to sustainable synthesis. This includes heterogeneous catalysts that can be easily recovered and reused, as well as biocatalysis, which employs enzymes to perform reactions under mild conditions with high selectivity. mdpi.com

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product are highly desirable. chemistryviews.org Future methodologies will focus on addition reactions and catalytic cycles that minimize or eliminate the formation of byproducts.

Green Solvents and Conditions: Research will likely explore the use of safer, renewable, or recyclable solvents like water, bio-based solvents, or supercritical CO₂ to replace traditional volatile organic compounds. jddhs.com Furthermore, energy-efficient techniques such as microwave-assisted synthesis and continuous flow processing can reduce reaction times and energy consumption. jddhs.commdpi.com

| Methodology | Traditional Approach | Emerging Sustainable Approach |

|---|---|---|

| Carbonyl Source | Phosgene, Methyl Chloroformate google.com | Methyl Formate, Urea, CO₂ nih.gov |

| Reaction Conditions | Often harsh, elevated temperatures | Milder conditions, lower energy input nih.gov |

| Solvents | Volatile Organic Compounds (VOCs) jddhs.com | Green Solvents (e.g., water, supercritical CO₂) or solvent-free conditions jddhs.commdpi.com |

| Byproducts | Significant waste (e.g., HCl) google.com | Minimal or no byproducts (High Atom Economy) chemistryviews.org |

| Catalysis | Stoichiometric reagents | Reusable heterogeneous catalysts, biocatalysis mdpi.com |

Exploration of Novel Reactivity Patterns and Catalytic Transformations Involving the Compound

The unique structure of this compound, featuring both an electrophilic formyl group and a nucleophilic carbamate group, offers a rich landscape for chemical transformations. Future research will aim to uncover and harness novel reactivity patterns beyond simple functional group manipulations.

Potential research directions include:

Dual-Functionality Reactions: Designing reactions where both the aldehyde and carbamate moieties participate in a concerted or sequential manner. This could lead to the efficient synthesis of complex heterocyclic structures through intramolecular cyclizations or multicomponent reactions.

Catalytic Functionalization: Developing new catalytic systems that can selectively activate different parts of the molecule. For example, catalysts could enable novel C-H activation at the aromatic ring or facilitate new bond formations at the carbamate nitrogen.

Oxidative and Reductive Transformations: While the formyl group can be oxidized to a carboxylic acid and other functional groups can be reduced, exploring these transformations with novel, selective catalytic systems can provide access to a wider array of derivatives.

Nucleophilic Substitution: The carbamate group can potentially participate in nucleophilic substitution reactions, allowing for the introduction of different alkoxy or amino groups and further diversification of the molecular structure.

Advanced Applications in Complex Molecule Synthesis and Materials Science (as a key intermediate)

As a versatile building block, this compound is an attractive intermediate for constructing larger, more complex molecules and functional materials.

Future applications may include:

Pharmaceutical and Agrochemical Synthesis: The formyl group serves as a crucial handle for introducing molecular complexity via reactions like Wittig olefination, aldol (B89426) condensation, and reductive amination. This makes the compound a valuable precursor for synthesizing biologically active molecules where the carbamate moiety can enhance binding or modulate physicochemical properties.

Polymer and Materials Science: The carbamate group is a precursor to isocyanates, the fundamental building blocks of polyurethanes. google.com this compound could be used as a monomer to create functional polymers. The pendant formyl groups along the polymer backbone would be available for post-polymerization modification, allowing for the creation of materials with tailored properties, such as sensors, catalysts, or specialized coatings.

Supramolecular Chemistry: The molecule's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O groups) makes it a candidate for designing complex, self-assembling supramolecular structures.

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction for Formylphenyl Carbamates

The intersection of synthetic chemistry and artificial intelligence (AI) is a rapidly growing field that promises to accelerate discovery. chemai.io Machine learning (ML) models are increasingly used to predict the outcomes of chemical reactions, optimize conditions, and even suggest novel synthetic pathways. nih.govnih.gov

Future prospects in this area include:

Reaction Outcome Prediction: AI models can be trained on reaction data to predict the yield and selectivity of reactions involving formylphenyl carbamates under various conditions (e.g., different catalysts, solvents, temperatures). chemai.iomiragenews.com This predictive power can significantly reduce the number of experiments needed, saving time and resources.

Sustainable Route Design: Machine learning algorithms can analyze vast chemical reaction databases to identify the most efficient and sustainable synthetic routes to this compound and its derivatives, prioritizing green reagents and high atom economy.

Discovery of Novel Reactivity: AI can help identify previously unexplored reactivity patterns by analyzing the electronic and steric properties of the molecule. miragenews.comchemistryworld.com Recently developed AI models that incorporate fundamental physical laws, such as the conservation of mass, are improving the accuracy and reliability of these predictions. mit.edumghpcc.org

Low-Data Modeling: For novel compounds and reaction classes where large datasets are not available, techniques like transfer learning and active learning can be employed. nih.govnih.gov These methods leverage knowledge from well-studied reactions to make meaningful predictions with limited experimental data, which is ideal for exploring the chemistry of specialized molecules like formylphenyl carbamates.

| AI/ML Application Area | Objective and Approach | Potential Impact |

|---|---|---|

| Reaction Prediction | Train models to predict reaction yield, purity, and selectivity based on reactants and conditions. chemai.ioarxiv.org | Reduces experimental workload and accelerates optimization. |

| Retrosynthesis and Route Design | Identify optimal and sustainable synthetic pathways from available starting materials. | Facilitates the design of greener, more efficient syntheses. |

| Catalyst Discovery | Screen virtual libraries of potential catalysts to identify candidates for specific transformations. | Accelerates the development of novel, highly efficient catalytic systems. |

| Property Prediction | Predict physicochemical and biological properties of novel derivatives based on their structure. | Guides the design of new molecules for materials science and medicinal chemistry applications. |

Q & A

Q. What are the established synthetic routes for methyl N-(3-formylphenyl)carbamate, and what reaction conditions optimize yield and purity?

- Methodological Answer : this compound can be synthesized via carbamate formation using phenyl chloroformate derivatives and substituted anilines. A typical procedure involves:

- Reacting phenyl chloroformate with 3-aminobenzaldehyde derivatives in anhydrous solvents (e.g., carbon tetrachloride or dichloromethane).

- Using pyridine as a base to neutralize HCl byproducts.

- Purification via recrystallization (e.g., methanol) to achieve >75% yield .

- Example Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Phenyl chloroformate | CCl₄ | 20°C | 78% |

| 3-Aminobenzaldehyde | Pyridine/CCl₄ | RT, 1 hr | 72-78% |

- For formyl group compatibility, ensure mild conditions to prevent aldehyde oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer :

- IR Spectroscopy :

- Carbonyl Stretch : Strong absorption at 1700–1705 cm⁻¹ (carbamate C=O).

- N-H Stretch : Broad band at 3300–3350 cm⁻¹ (secondary amide) .

- ¹H NMR :

- Aromatic protons: Multiplet at δ 7.1–8.1 ppm (integration for 9H in analogous structures).

- Aldehydic proton: Singlet at δ 9.8–10.0 ppm (if unprotected).

- Methoxy group: Singlet at δ 3.7–3.9 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 167.2 (calculated for C₈H₉NO₃) .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound, and what software tools are recommended for data refinement?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.

- Structure Solution : Employ direct methods via SHELXS for phase determination .

- Refinement : Iterative refinement using SHELXL (for small molecules) or ORTEP-3 (for graphical representation of thermal ellipsoids) .

- Validation : Check for R-factor convergence (<5%) and residual electron density maps.

Advanced Research Questions

Q. What catalytic systems (e.g., mixed metal oxides, homogeneous catalysts) have shown high efficiency in the synthesis of aromatic carbamates, and how do reaction parameters influence their performance?

- Methodological Answer :

- Zn/Al/Ce Mixed Oxides : Achieve >90% conversion in carbamate synthesis under solvent-free conditions at 120°C. Catalyst recyclability (>5 cycles) is enhanced by calcination .

- Homogeneous Catalysts : Lewis acids like ZnCl₂ improve regioselectivity in formyl-substituted carbamates.

- Parameter Optimization :

| Catalyst | Temperature | Solvent | Conversion | Selectivity |

|---|---|---|---|---|

| Zn/Al/Ce (1:1:0.5) | 120°C | Solvent-free | 95% | 98% |

| ZnCl₂ | 80°C | Toluene | 85% | 88% |

- Key factors: Catalyst acidity, solvent polarity, and substrate/catalyst ratio .

Q. How can researchers resolve contradictions in reported catalytic activities or reaction yields when developing novel synthetic protocols for this compound?

- Methodological Answer :

- Systematic Variation : Test catalyst composition (e.g., Ce content in Zn/Al/Ce oxides) and reaction time .

- Analytical Cross-Check : Use HPLC or GC-MS to quantify side products (e.g., hydrolyzed aldehydes).

- Case Study : Discrepancies in Zn-based catalyst performance may arise from residual moisture; use molecular sieves or anhydrous solvents to mitigate .

Q. What computational methods (e.g., DFT, molecular dynamics) are employed to elucidate the reaction mechanisms and transition states in carbamate formation, and how do they guide experimental design?

- Methodological Answer :

- DFT Studies : Model the nucleophilic attack of the amine on the carbonyl carbon of phenyl chloroformate. Transition state barriers correlate with steric hindrance from the formyl group .

- Solvent Effects : COSMO-RS simulations predict toluene as optimal for minimizing side reactions vs. polar solvents .

- Guidance for Experiment : Adjust substituents (e.g., electron-withdrawing groups on the aryl ring) to lower activation energy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.